molecular formula C8H11ClN2O2S B14058051 tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate

tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate

Cat. No.: B14058051
M. Wt: 234.70 g/mol
InChI Key: OGHGUNDTAURPQX-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in formulations requiring stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound within the binding site .

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
  • tert-Butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate
  • tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Uniqueness: tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its bromo, fluoro, and methyl analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity in biological systems .

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)

InChI Key

OGHGUNDTAURPQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)Cl

Origin of Product

United States

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